molecular formula C10H10F2O2 B1413031 Ethyl 3,5-difluoro-4-methylbenzoate CAS No. 1806321-00-5

Ethyl 3,5-difluoro-4-methylbenzoate

Cat. No. B1413031
M. Wt: 200.18 g/mol
InChI Key: BQTYVGJKGMPCSY-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-4-methylbenzoate is a chemical compound with the molecular formula C10H10F2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-difluoro-4-methylbenzoate consists of a benzoate core with ethyl, methyl, and difluoro substituents . The InChI code for this compound is 1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3,5-difluoro-4-methylbenzoate is a liquid . Its molecular weight is 200.18 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Derivatives and Synthesis

Ethyl 3,5-difluoro-4-methylbenzoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of diverse trifluoromethyl heterocycles, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, Pasceri, Lewis, & Moody, 2012). It is also used in the preparation of 3,5-Difluorophenylacetic Acid via the Grignard reaction (Yuan-bin, 2007).

Photochemical Studies

This compound has been a subject in photochemical studies. Photolysis of ethyl 3-azido-4,6-difluorobenzoate, closely related to ethyl 3,5-difluoro-4-methylbenzoate, resulted in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate (Andersson, Gräfenstein, Isobe, Erdélyi, & Sydnes, 2017).

Supramolecular Chemistry

In the field of supramolecular chemistry, the derivatives of this compound have been used. A coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III), synthesized by hydrothermal methods, forms a host structure stable up to 300°C (Varughese & Pedireddi, 2005).

Synthesis of Dendritic Polymers

Ethyl 3,5-dibromobenzoate, closely related to our compound of interest, has been used in synthesizing dendritic polymers. This process includes diazotization and reductive deamination in an ethyl acetate medium (Yun-mei, 2011).

properties

IUPAC Name

ethyl 3,5-difluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYVGJKGMPCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-difluoro-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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